(2-Chlorophenyl)(3-chlorophenyl)methanamine
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Overview
Description
(2-Chlorophenyl)(3-chlorophenyl)methanamine is an organic compound with the molecular formula C13H11Cl2N It is a derivative of methanamine, where two chlorine atoms are substituted at the 2 and 3 positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 3-chlorobenzylamine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-chlorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
(2-Chlorophenyl)(3-chlorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)methanamine: A similar compound with a single chlorine substitution at the 3 position of the phenyl ring.
(2-Chlorophenyl)methanamine: A compound with a single chlorine substitution at the 2 position of the phenyl ring.
(2-Chlorophenyl)(3-methoxyphenyl)methanamine: A compound with a methoxy group substitution at the 3 position instead of a chlorine atom.
Uniqueness
(2-Chlorophenyl)(3-chlorophenyl)methanamine is unique due to the presence of two chlorine atoms at specific positions on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity in various applications compared to similar compounds .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-chlorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8,13H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKERZFXBJZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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